molecular formula C16H14F2N2O3 B4115354 N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-difluorophenyl)urea

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-difluorophenyl)urea

Cat. No. B4115354
M. Wt: 320.29 g/mol
InChI Key: NLGPDAWGSUKHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-difluorophenyl)urea, commonly known as BDBU, is a chemical compound that has been extensively studied for its potential use in scientific research. BDBU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.

Mechanism of Action

The mechanism of action of BDBU is not fully understood, but it is thought to act as a nucleophilic catalyst, facilitating a variety of reactions by stabilizing transition states and lowering activation energies. BDBU has also been shown to interact with a number of different enzymes and proteins, suggesting that it may have a more complex mode of action than originally thought.
Biochemical and Physiological Effects:
BDBU has a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. BDBU has also been shown to have antifungal and antibacterial properties, and has been studied for its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDBU in lab experiments is its versatility, as it can be used in a wide variety of reactions and applications. BDBU is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using BDBU is that it can be difficult to handle, as it is highly reactive and can be toxic if not handled properly.

Future Directions

There are a number of exciting future directions for research involving BDBU, including its potential use in drug discovery and as a catalyst in green chemistry reactions. BDBU may also have applications in the field of materials science, as it has been shown to have interesting properties when incorporated into polymers and other materials. Further research is needed to fully understand the mechanism of action of BDBU and its potential applications in a variety of different fields.

Scientific Research Applications

BDBU has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand for metal complexes. BDBU has also been studied for its potential use in drug discovery, as it has been shown to have a number of interesting pharmacological properties.

properties

IUPAC Name

1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(2,4-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3/c1-9(10-2-5-14-15(6-10)23-8-22-14)19-16(21)20-13-4-3-11(17)7-12(13)18/h2-7,9H,8H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGPDAWGSUKHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824230
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(2,4-difluorophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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